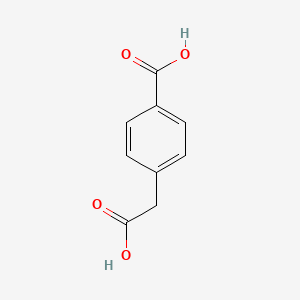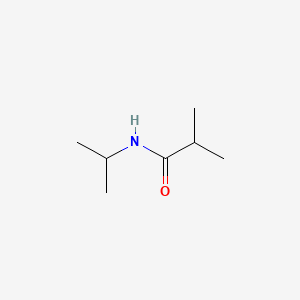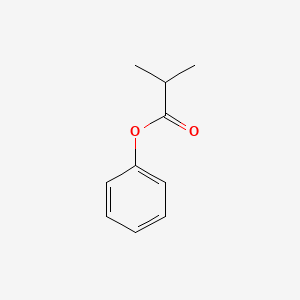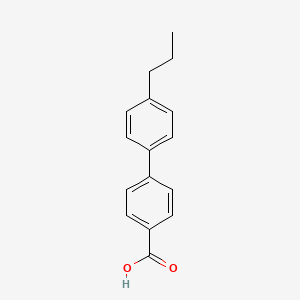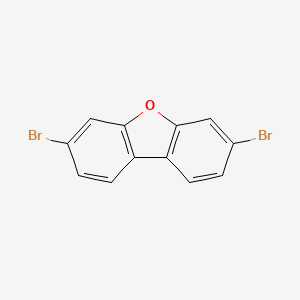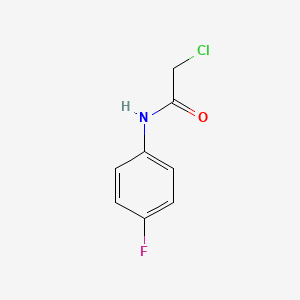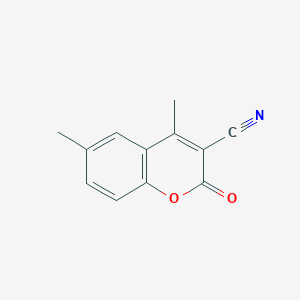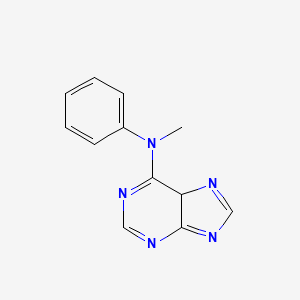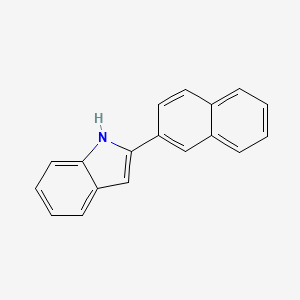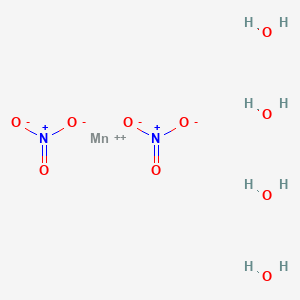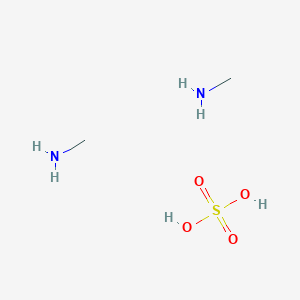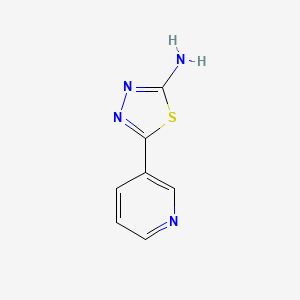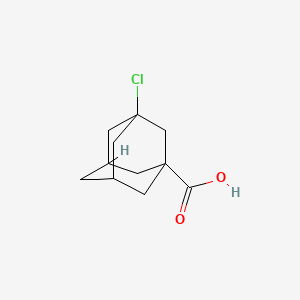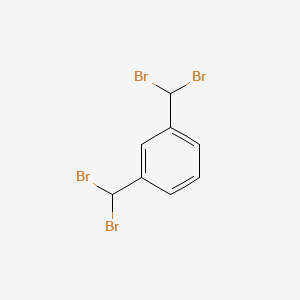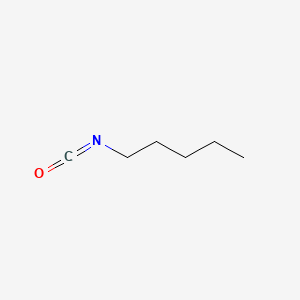
Pentylisocyanat
Übersicht
Beschreibung
Pentyl isocyanate is an organic compound with the linear formula CH3(CH2)4NCO . It has a molecular weight of 113.16 . It is used in laboratory chemicals .
Synthesis Analysis
Alkyl isocyanates, such as pentyl isocyanate, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .
Molecular Structure Analysis
The molecular structure of pentyl isocyanate includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 18 bonds, including 7 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, and 1 aliphatic isocyanate .
Chemical Reactions Analysis
Isocyanates, including pentyl isocyanate, typically react with amines to give ureas and with alcohols to form carbamates .
Physical And Chemical Properties Analysis
Pentyl isocyanate is a liquid with a refractive index of n20/D 1.414 (lit.) . It has a boiling point of 136-137 °C (lit.) and a density of 0.878 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
C6H11NO C_6H_{11}NO C6H11NO
, und spielt eine entscheidende Rolle in verschiedenen wissenschaftlichen Forschungsanwendungen. Im Folgenden finden Sie eine umfassende Analyse, die sich auf sechs einzigartige Anwendungen konzentriert, die jeweils in einem eigenen Abschnitt beschrieben werden.Herstellung von Polyurethanen
Pentylisocyanat ist ein grundlegender Baustein bei der Produktion von Polyurethanen (PUs). PUs sind Polymere, die aus organischen Einheiten bestehen, die durch Carbamid (Urethan) -Bindungen miteinander verbunden sind. Aufgrund ihrer hervorragenden mechanischen Eigenschaften und Stabilität werden PUs in einer Vielzahl von Produkten eingesetzt, von Schäumen und Beschichtungen bis hin zu Klebstoffen und Elastomeren . Die Reaktivität von this compound mit Polyolen bildet die Urethanbindung, die das Rückgrat von PU-Materialien darstellt.
Beschichtungen und Klebstoffe
In der Beschichtungsindustrie trägt this compound zur Entwicklung von Hochleistungs-Oberflächenbehandlungen bei. Seine Fähigkeit, mit Hydroxylgruppen zu reagieren, ermöglicht die Herstellung von dauerhaften und widerstandsfähigen Beschichtungen. In ähnlicher Weise hilft this compound in Klebstoffen, starke Verbindungen zwischen verschiedenen Materialien zu bilden, was für industrielle und bauliche Anwendungen unerlässlich ist .
Synthese von fortschrittlichen Materialien
Forscher untersuchen die Verwendung von this compound bei der Synthese fortschrittlicher Materialien. Diese Materialien weisen oft einzigartige Eigenschaften auf, wie z. B. verbesserte Haltbarkeit, thermische Stabilität und chemische Beständigkeit, wodurch sie für High-Tech-Anwendungen geeignet sind .
Simulation und Modellierung
This compound ist auch Gegenstand von Interesse in Simulations- und Modellierungsstudien. Eine genaue Modellierung seines Verhaltens kann zu einem besseren Verständnis seiner Eigenschaften und Wechselwirkungen auf molekularer Ebene führen. Dieses Wissen ist entscheidend für die Entwicklung neuer Materialien und die Verbesserung bestehender Materialien .
Safety and Hazards
Pentyl isocyanate is considered hazardous. It is a flammable liquid and vapor that causes skin irritation and serious eye damage . It may cause allergy or asthma symptoms or breathing difficulties if inhaled, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled .
Wirkmechanismus
Target of Action
Pentyl isocyanate is a chemical compound with the formula C6H11NO Isocyanates, in general, are known to react with a variety of nucleophiles including alcohols, amines, and even water .
Mode of Action
Pentyl isocyanate, like other isocyanates, is an electrophile. It reacts with nucleophiles such as alcohols to form a urethane linkage . This reaction can be represented as follows:
ROH+R’NCO→ROC(O)N(H)R’\text{ROH} + \text{R'NCO} \rightarrow \text{ROC(O)N(H)R'} ROH+R’NCO→ROC(O)N(H)R’
where R and R’ are alkyl or aryl groups .
Biochemical Pathways
Isocyanates are known to undergo a variety of reactions that can affect biochemical pathways . For instance, isocyanates react with water to form carbon dioxide, a reaction that is exploited in the production of polyurethane foams .
Pharmacokinetics
Its physical properties such as boiling point (136-137 °c) and density (0878 g/mL at 25 °C) have been reported .
Result of Action
The reaction of isocyanates with amines to form ureas is known . This reaction can lead to the formation of polyurethane materials when diisocyanates react with compounds containing two or more hydroxyl groups .
Action Environment
The action, efficacy, and stability of Pentyl isocyanate can be influenced by various environmental factors. For instance, the reactivity of isocyanates is known to be higher compared to structurally analogous isothiocyanates . Additionally, the reaction of isocyanates with water to form carbon dioxide suggests that the presence of water can influence the action of Pentyl isocyanate .
Biochemische Analyse
Cellular Effects
Isocyanates are known to react with amines to form ureas , which could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Isocyanates are known to form a urethane linkage upon treatment with an alcohol . This suggests that Pentyl isocyanate may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
It is known that isocyanates react with water to form carbon dioxide , which could potentially influence the stability and degradation of Pentyl isocyanate over time.
Metabolic Pathways
Isocyanates are usually produced from amines by phosgenation , suggesting that Pentyl isocyanate may interact with enzymes or cofactors in similar metabolic pathways.
Eigenschaften
IUPAC Name |
1-isocyanatopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-2-3-4-5-7-6-8/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVUKQWNRPNACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10192662 | |
| Record name | Pentane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3954-13-0 | |
| Record name | Pentane, 1-isocyanato- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003954130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentane, 1-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10192662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula, weight, and any available spectroscopic data for pentyl isocyanate?
A1: Pentyl isocyanate has the molecular formula C6H11NO and a molecular weight of 113.16 g/mol.
- Infrared Spectroscopy (IR): While specific data for pentyl isocyanate is not provided in the papers, we can expect a characteristic strong absorption band in the range of 2250-2270 cm-1 due to the stretching vibration of the isocyanate functional group (-N=C=O). []
Q2: How do isocyanates, like pentyl isocyanate, interact with other materials?
A: Isocyanates are highly reactive compounds. The isocyanate group (-N=C=O) readily reacts with nucleophiles, particularly those containing active hydrogen atoms. [, ]
- Reactions with Amines: One of the most important reactions of isocyanates is their reaction with amines (-NH2), forming urea linkages (-NH-CO-NH-). This reaction is widely utilized in polymer chemistry, for instance, in the synthesis of polyurethane foams. []
- Reactions with Alcohols: Isocyanates also react with alcohols (-OH) to form urethane linkages (-NH-CO-O-). This reaction is also crucial in polymer chemistry, particularly in the production of polyurethanes. []
Q3: Are there safety concerns regarding the use of pentyl isocyanate?
A: While specific toxicity data for pentyl isocyanate might be limited, it's essential to recognize that isocyanates, in general, are considered hazardous substances. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

